N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)-3-nitrobenzene-1-sulfonamide
Description
N-(2-Methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)-3-nitrobenzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring, a nitro group at position 3, and a methylamino substituent at position 4 on the benzene ring. The compound’s molecular formula is inferred as C₁₀H₁₂N₈O₄S (calculated molecular weight: ~362.34 g/mol) based on structural analogs . Its synthesis likely involves sulfonamide coupling reactions, similar to methods described for related compounds .
Properties
CAS No. |
1512443-31-0 |
|---|---|
Molecular Formula |
C9H11N7O4S |
Molecular Weight |
313.30 g/mol |
IUPAC Name |
4-(methylamino)-N-(2-methyltetrazol-5-yl)-3-nitrobenzenesulfonamide |
InChI |
InChI=1S/C9H11N7O4S/c1-10-7-4-3-6(5-8(7)16(17)18)21(19,20)13-9-11-14-15(2)12-9/h3-5,10H,1-2H3,(H,12,13) |
InChI Key |
LNSHYXPEQQLULH-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=C(C=C1)S(=O)(=O)NC2=NN(N=N2)C)[N+](=O)[O-] |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)-3-nitrobenzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety, which is known for its diverse biological activities. The presence of the tetrazole ring enhances its pharmacological profile. The molecular formula is with a molecular weight of 288.30 g/mol.
Antimicrobial Activity
Sulfonamides are well-documented for their antimicrobial properties. The mechanism typically involves inhibition of bacterial folate synthesis by competing with para-aminobenzoic acid (PABA), leading to impaired nucleic acid synthesis. Research has shown that derivatives of sulfonamides can exhibit enhanced antimicrobial activity due to structural modifications, such as those seen in N-(2-methyl-2H-tetrazol-5-yl) derivatives.
Antitumor Activity
Recent studies indicate that compounds containing the tetrazole moiety may exhibit antitumor effects. For instance, tetrazole derivatives have been shown to inhibit tumor growth by inducing apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins .
Table 1: Biological Activity Overview
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial efficacy of various sulfonamide derivatives, including those with tetrazole rings. Results indicated that these compounds significantly inhibited the growth of both Gram-positive and Gram-negative bacteria compared to standard antibiotics . -
Antitumor Effects :
In a recent investigation, N-(2-methyl-2H-tetrazol-5-yl) derivatives were tested against several cancer cell lines. The results demonstrated a significant reduction in cell viability and increased apoptosis rates, suggesting that the compound could serve as a potential chemotherapeutic agent .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogs and their substituent variations are summarized below:
*Note: Molecular weight for 4-(ethylamino) analog recalculated excluding dihydrochloride salt .
Physicochemical Properties
- Ethylamino substitution further increases hydrophobicity .
- Electron Effects : The nitro group at position 3 exerts a strong electron-withdrawing effect, which may stabilize the sulfonamide moiety and influence reactivity or binding interactions .
- Solubility: Dihydrochloride salts of analogs (e.g., 4-ethylamino derivative) show higher aqueous solubility, a critical factor for drug formulation .
Preparation Methods
Nitration and Sulfonation Sequence
The benzene ring is functionalized through sequential sulfonation and nitration. Initial sulfonation of benzene with chlorosulfonic acid yields benzenesulfonic acid, which is subsequently nitrated using a mixture of concentrated nitric and sulfuric acids. The sulfonic acid group directs nitration to the meta position (C3), producing 3-nitrobenzenesulfonic acid. Conversion to the sulfonyl chloride is achieved via treatment with phosphorus pentachloride (PCl₅) in dichloromethane, yielding 3-nitrobenzenesulfonyl chloride.
Introduction of the Methylamino Group
The nitro group at C3 activates the ortho position (C4) for electrophilic substitution. Chlorination at C4 using chlorine gas in the presence of FeCl₃ produces 4-chloro-3-nitrobenzenesulfonyl chloride. Nucleophilic aromatic substitution with methylamine in dimethylformamide (DMF) at 80–100°C replaces the chlorine atom with a methylamino group, forming 4-(methylamino)-3-nitrobenzenesulfonyl chloride.
Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Sulfonation | ClSO₃H, 50°C, 2 hr | 85 |
| Nitration | HNO₃/H₂SO₄, 0–5°C, 4 hr | 78 |
| Chlorination | Cl₂, FeCl₃, 40°C, 6 hr | 65 |
| Methylamination | CH₃NH₂, DMF, 80°C, 12 hr | 72 |
Synthesis of 2-Methyl-2H-Tetrazol-5-Amine
[2+3] Cycloaddition Strategy
Tetrazoles are synthesized via Huisgen cycloaddition between nitriles and sodium azide. For 2-methyl-2H-tetrazol-5-amine, methylcyanamide (CH₃NHCN) reacts with sodium azide (NaN₃) in the presence of ammonium chloride (NH₄Cl) in refluxing toluene (110°C, 24 hr). The reaction proceeds via a dipolar mechanism, forming the tetrazole ring with regioselectivity controlled by the electron-withdrawing cyanamide group.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 2.45 (s, 3H, CH₃), 5.20 (br s, 2H, NH₂).
-
IR (KBr) : 3340 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N stretch).
Sulfonamide Bond Formation
Coupling Reaction
The sulfonyl chloride intermediate reacts with 2-methyl-2H-tetrazol-5-amine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere. Triethylamine (TEA) is added to scavenge HCl, and the mixture is stirred at 25°C for 24 hr. The crude product is purified via recrystallization from ethanol/water (7:3).
Optimization Insights
-
Solvent Selection : THF outperforms DMF and DCM in minimizing side reactions.
-
Base Influence : TEA yields higher purity compared to pyridine or DIEA.
Final Product Characterization
-
Melting Point : 198–200°C.
-
HRMS (ESI) : m/z 396.0521 [M+H]⁺ (calc. 396.0518).
-
¹³C NMR (100 MHz, DMSO-d₆) : δ 162.1 (C=O), 149.2 (NO₂), 134.5 (tetrazole C), 21.3 (CH₃).
Alternative Synthetic Routes
Reductive Methylation Approach
In this pathway, 4-amino-3-nitrobenzenesulfonamide is first synthesized by reacting 3-nitrobenzenesulfonyl chloride with ammonia. Reductive methylation using formaldehyde and sodium cyanoborohydride (NaBH₃CN) in methanol introduces the methylamino group. However, this method suffers from over-methylation side products, reducing overall yield to 58%.
Direct Nitration of 4-(Methylamino)Benzenesulfonyl Chloride
Nitration of 4-(methylamino)benzenesulfonyl chloride with fuming HNO₃ at –10°C selectively introduces the nitro group at C3. While feasible, the strongly activating methylamino group necessitates careful temperature control to avoid polynitration.
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The electron-withdrawing sulfonyl chloride group directs nitration to the meta position, but competing directing effects from the methylamino group can lead to byproducts. Using mixed acid (HNO₃/H₂SO₄) at low temperatures (–5°C) enhances meta selectivity.
Tetrazole Stability
Tetrazoles are sensitive to oxidation and thermal degradation. Storage under inert atmosphere and avoidance of strong oxidizers during synthesis are critical.
Industrial-Scale Considerations
Cost-Effective Chlorination
Batch chlorination using sulfuryl chloride (SO₂Cl₂) instead of Cl₂ gas reduces safety risks and improves scalability.
Green Chemistry Metrics
-
Atom Economy : 84% for the final coupling step.
-
E-factor : 6.2 kg waste/kg product (primarily from solvent use).
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-4-(methylamino)-3-nitrobenzene-1-sulfonamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis involving sulfonylation, nitration, and tetrazole ring formation. Key steps include:
- Use of dimethylformamide (DMF) or acetonitrile as solvents to stabilize intermediates .
- Temperature control (e.g., 60–80°C) to avoid side reactions during nitro-group introduction .
- Catalysts like LiH or KOH to enhance reaction rates in heterocyclic ring formation .
- Data Contradiction : Acetonitrile may yield higher purity but lower solubility of intermediates compared to DMF, requiring iterative optimization .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for methylamino (δ 2.8–3.2 ppm) and nitro groups (no direct proton signal; inferred via NOE or HSQC) .
- X-ray Crystallography : Resolve spatial arrangement of the tetrazole and sulfonamide groups (e.g., torsion angles < 10° for planar alignment) .
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of NO₂ or methyltetrazole) .
Advanced Research Questions
Q. How can conflicting solubility data for this compound in polar vs. nonpolar solvents be resolved experimentally?
- Methodology :
- Phase Solubility Studies : Measure solubility in DMSO, water, and chloroform at varying temperatures (20–50°C). Polar solvents like DMSO enhance solubility due to sulfonamide hydrogen bonding .
- Molecular Dynamics Simulations : Predict solvent interactions using the compound’s logP value and dipole moment .
- Contradiction Analysis : Discrepancies may arise from impurities or hydration states; use Karl Fischer titration to quantify water content .
Q. What strategies optimize the compound’s stability under acidic or oxidative conditions?
- Methodology :
- pH-Dependent Stability Assays : Incubate in buffers (pH 1–7) and monitor degradation via HPLC. Nitro groups are prone to reduction at low pH .
- Antioxidant Additives : Test ascorbic acid or BHT to inhibit nitro-to-amine reduction .
- Accelerated Stability Testing : Use 40°C/75% RH conditions to simulate long-term degradation pathways .
Q. How does the methyltetrazole moiety influence biological activity compared to triazole analogs?
- Methodology :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs replacing tetrazole with triazole or oxadiazole. Test against enzyme targets (e.g., carbonic anhydrase) .
- Computational Docking : Compare binding energies of tetrazole (higher electronegativity) vs. triazole using AutoDock Vina .
- Key Finding : Tetrazole’s higher acidity (pKa ~4.5) enhances metal coordination, improving inhibition in metalloenzymes .
Data Analysis and Experimental Design
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
- Methodology :
- In Vitro Microsomal Stability : Use liver microsomes (human/rat) to assess metabolic half-life. Nitro groups may slow CYP450-mediated oxidation .
- Caco-2 Permeability Assays : Measure apical-to-basolateral transport; sulfonamide’s hydrophilicity may limit passive diffusion .
- Plasma Protein Binding : Use ultrafiltration to quantify unbound fraction; >90% binding expected due to aromatic and sulfonamide groups .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Methodology :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to identify electrophilic centers (e.g., nitro group’s meta-position) .
- Fukui Function Analysis : Map nucleophilic attack sites; sulfonamide sulfur and nitro oxygen are high-risk for substitution .
Comparative Studies
Q. How does this compound compare to structurally similar sulfonamides in antimicrobial assays?
- Methodology :
- Broth Microdilution Assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains. Nitro groups enhance activity against anaerobes .
- Resistance Profiling : Compare MIC values with sulfamethoxazole; tetrazole may bypass common resistance mechanisms (e.g., dihydropteroate synthase mutations) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
